Methyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate hydrochloride
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Overview
Description
Methyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate hydrochloride is a synthetic organic compound featuring a pyrimidine ring substituted with a pyrrolidine moiety and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate hydrochloride typically involves multi-step organic reactions
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Pyrimidine Core Formation:
Starting Materials: 2-chloropyrimidine and pyrrolidine.
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under reflux conditions with a base like potassium carbonate to facilitate nucleophilic substitution.
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Esterification:
Starting Materials: The intermediate pyrimidine derivative is reacted with methyl chloroformate.
Reaction Conditions: This step is typically performed in the presence of a base such as triethylamine at room temperature to yield the methyl ester.
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Hydrochloride Formation:
Starting Materials: The final product is treated with hydrochloric acid gas or an aqueous solution of hydrochloric acid.
Reaction Conditions: This step is conducted under controlled conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Pyrrolidine N-oxide derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Methyl 2-(pyrrolidin-2-yl)pyridine-5-carboxylate: Similar structure but with a pyridine ring instead of pyrimidine.
Ethyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness: Methyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
Properties
IUPAC Name |
methyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c1-15-10(14)7-5-12-9(13-6-7)8-3-2-4-11-8;/h5-6,8,11H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMNVAUUEMCTEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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